molecular formula C7H4Br2F3N B1412077 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine CAS No. 1227516-34-8

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

Cat. No. B1412077
M. Wt: 318.92 g/mol
InChI Key: ZJMOHIBTHPLDCY-UHFFFAOYSA-N
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Description

“2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine” consists of a pyridine ring with bromo and trifluoromethyl substituents . The average mass of the molecule is 368.924 Da and the monoisotopic mass is 366.863037 Da .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

“2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine” is a solid at room temperature with a melting point of 37-41 °C . It has a density of 1.707±0.06 g/cm3 and is insoluble in water .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including “2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMOHIBTHPLDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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